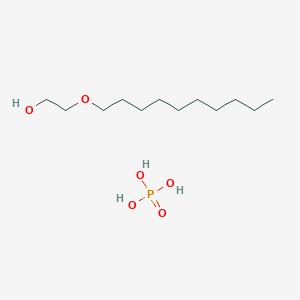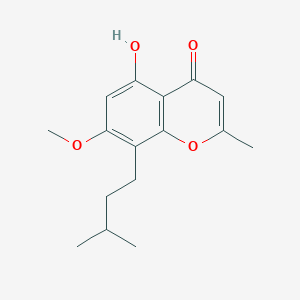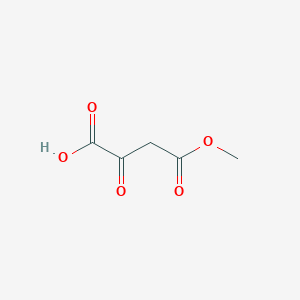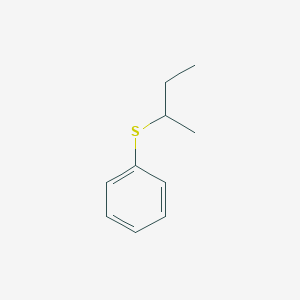
2-(Phenylthio)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylthio)butane, also known as PTB, is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(Phenylthio)butane is not fully understood. However, it has been proposed that 2-(Phenylthio)butane exerts its biological activities by modulating various signaling pathways in cells. For example, 2-(Phenylthio)butane has been found to activate the p38 MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. In addition, 2-(Phenylthio)butane has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
2-(Phenylthio)butane has been found to exhibit various biochemical and physiological effects. For example, 2-(Phenylthio)butane has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 2-(Phenylthio)butane has also been found to inhibit the activity of various enzymes, such as tyrosinase and cyclooxygenase-2 (COX-2), which are involved in the regulation of melanin synthesis and inflammation, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Phenylthio)butane has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, 2-(Phenylthio)butane exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to the use of 2-(Phenylthio)butane in lab experiments. For example, 2-(Phenylthio)butane has low solubility in water, which may limit its use in certain experimental setups. In addition, 2-(Phenylthio)butane has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
For research on 2-(Phenylthio)butane include elucidating its mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring its potential as a lead compound for drug development.
Métodos De Síntesis
The synthesis of 2-(Phenylthio)butane involves the reaction between 2-chlorobutane and thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via an S N 2 mechanism, resulting in the formation of 2-(Phenylthio)butane as the main product. The yield of 2-(Phenylthio)butane can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reactants, and the reaction time.
Aplicaciones Científicas De Investigación
2-(Phenylthio)butane has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-(Phenylthio)butane is in the treatment of cancer. 2-(Phenylthio)butane has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 2-(Phenylthio)butane has been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing their resistance.
2-(Phenylthio)butane has also been found to exhibit antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This property of 2-(Phenylthio)butane makes it a potential candidate for the development of new antifungal drugs.
Propiedades
Número CAS |
14905-79-4 |
|---|---|
Nombre del producto |
2-(Phenylthio)butane |
Fórmula molecular |
C10H14S |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
butan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clave InChI |
YKLUJQMOFAXHHI-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=CC=CC=C1 |
SMILES canónico |
CCC(C)SC1=CC=CC=C1 |
Otros números CAS |
14905-79-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



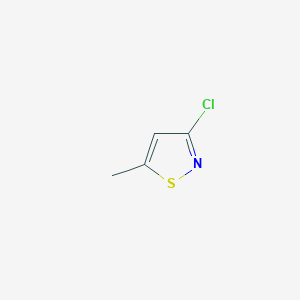
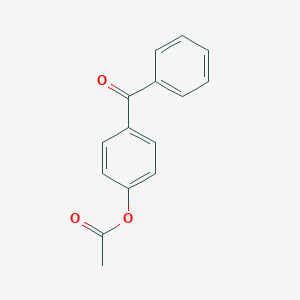
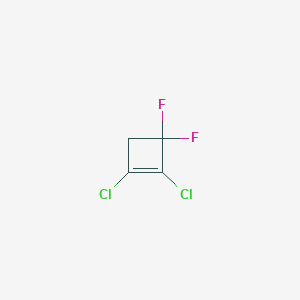
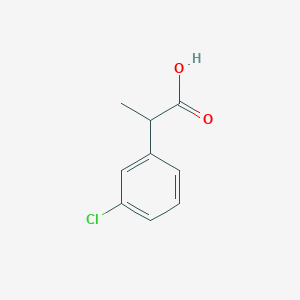
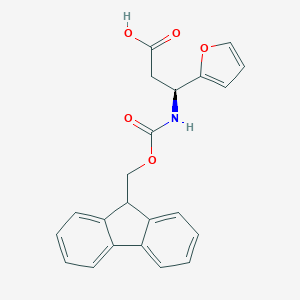
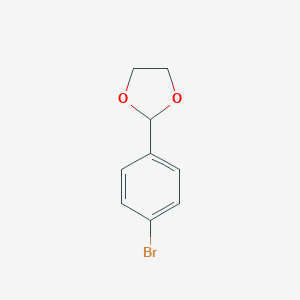
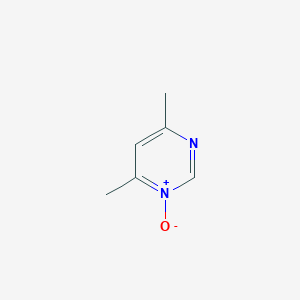
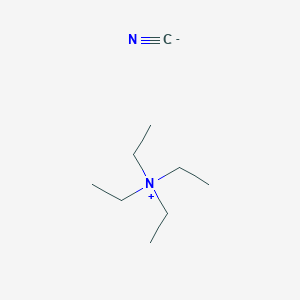

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
